molecular formula C12H16ClFN2O3 B2647233 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286265-02-8

4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No. B2647233
CAS RN: 1286265-02-8
M. Wt: 290.72
InChI Key: NUWOJRFRJDXXGM-UHFFFAOYSA-N
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Description

“4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O3 . It has a molecular weight of 290.72 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CNCCC1COC2=C(C=CC=C2F)N+[O-].Cl . This notation provides a way to describe the structure of a chemical compound in a linear format.

Scientific Research Applications

Potential Radiolabeled Probes for σ-1 Receptors

Research by Waterhouse et al. (1997) investigated halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands. Their study focused on synthesizing several compounds, including those with fluoroalkyl, hydroxyalkyl, iodopropenyl, and various benzyl groups as N-substituents. The study revealed significant affinity and selectivity of these compounds for σ-1 and σ-2 receptors, demonstrating their potential utility as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Inhibition Efficiencies on Corrosion

Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion. They conducted quantum chemical calculations and molecular dynamics simulations to determine the global reactivity parameters and adsorption behaviors of these compounds on various iron surfaces. This research highlights the potential of piperidine derivatives in corrosion inhibition, providing insights into their effectiveness and the underlying mechanisms (Kaya et al., 2016).

Ligand Binding and Pharmacological Studies

Further research into the synthesis and ligand binding of tropane ring analogues of paroxetine indicated the potential of piperidine derivatives in the context of selective serotonin reuptake inhibitors (SSRIs). These studies contribute to our understanding of how variations in the piperidine scaffold can influence pharmacological activity, particularly in the development of antidepressants (Keverline-Frantz et al., 1998).

properties

IUPAC Name

4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3.ClH/c13-10-2-1-3-11(15(16)17)12(10)18-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWOJRFRJDXXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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